1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione
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Overview
Description
1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzothiazole ring, a pyrrolidine-2,5-dione moiety, and a 4-methylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.
Attachment of Pyrrolidine-2,5-dione: The benzothiazole derivative is then reacted with maleic anhydride to form the pyrrolidine-2,5-dione moiety.
Introduction of 4-Methylbenzyl Group: Finally, the compound is alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form a pyrrolidine ring.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).
Major Products:
Oxidation: Formation of 1-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione.
Reduction: Formation of 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione can be compared with other benzothiazole derivatives, such as:
- 1-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione
- 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione
These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3S/c1-12-3-5-13(6-4-12)9-14-10-18(23)22(19(14)24)20-21-16-11-15(25-2)7-8-17(16)26-20/h3-8,11,14H,9-10H2,1-2H3 |
InChI Key |
RULBGZIBDBAZRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=C(S3)C=CC(=C4)OC |
Origin of Product |
United States |
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